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Compound of Interest

Compound Name:

trans-4-

(Aminomethyl)cyclohexanecarbox

amide

CAS No.: 121487-74-9

Cat. No.: B045475 Get Quote

Abstract
N-acetyltranexamic acid (N-acetyl-TXA) is a primary metabolite of the antifibrinolytic drug

tranexamic acid (TXA). It serves as a critical reference standard for pharmacokinetic profiling,

impurity analysis, and ligand design in coordination chemistry. This guide details a robust,

laboratory-scale synthesis of N-acetyl-TXA via acetylation of trans-4-

(aminomethyl)cyclohexanecarboxylic acid. We present two distinct protocols: a rapid thermal

acetylation using acetic anhydride and a mild Schotten-Baumann variant for temperature-

sensitive applications.

Introduction & Retrosynthetic Analysis
Tranexamic acid is a zwitterionic amino acid analogue. The synthesis of its N-acetyl derivative

requires the selective acetylation of the primary amine without racemizing the trans-

cyclohexane ring or permanently derivatizing the carboxylic acid.

Chemical Structure and Transformation[1][2]
Starting Material: Tranexamic Acid (MW: 157.21 g/mol )

Reagent: Acetic Anhydride (MW: 102.09 g/mol ) or Acetyl Chloride (MW: 78.50 g/mol )
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Product: N-acetyltranexamic acid (MW: 199.25 g/mol )

Key Challenges:

Solubility: TXA is highly polar/zwitterionic, while the N-acetyl derivative is a free carboxylic

acid with distinct solubility properties.

Stereochemical Integrity: Maintaining the trans-1,4-diequatorial configuration is essential for

biological relevance.

Reaction Pathway Visualization
The following diagram illustrates the workflow for the thermal acetylation method (Method A).
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Figure 1: Workflow for the synthesis of N-acetyltranexamic acid via acetic anhydride reflux.

Experimental Protocols
Method A: Thermal Acetylation (Acetic Anhydride
Reflux)
This method is the industry standard for preparing N-acetyl derivatives of amino acids due to its

high yield and simplicity. It relies on the formation of the amide bond at elevated temperatures.

Reagents:

Tranexamic Acid (TA): 1.00 g (6.36 mmol)

Acetic Anhydride: 10.0 mL (Excess)
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Distilled Water: 30 mL

Solvent for Crystallization: Methanol (HPLC Grade)

Protocol:

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Addition: Add 1.00 g of Tranexamic Acid to the flask. Add 10.0 mL of acetic anhydride.

Note: The starting material may not dissolve immediately.[1]

Reaction: Heat the mixture to reflux (approx. 140°C oil bath temperature) for 2 hours.

Observation: The solution should become clear as the acetylation proceeds and the

zwitterionic lattice breaks down.

Hydrolysis: Cool the reaction mixture to room temperature. Slowly add 30 mL of distilled

water through the condenser to hydrolyze excess acetic anhydride.

Caution: Exothermic reaction. Add water dropwise initially.

Isolation:

If the product precipitates immediately, filter the solid.

If two liquid layers form (aqueous acetic acid vs. organic product oil), separate the layers.

Standard Procedure: Evaporate the solvent (water/acetic acid mixture) under reduced

pressure (Rotavap) at 50°C to obtain a solid residue.

Purification: Dissolve the crude residue in a minimum amount of hot methanol. Allow to cool

slowly to room temperature, then refrigerate (4°C) overnight.

Filtration: Collect the white crystals by vacuum filtration. Wash with cold methanol.

Yield Expectation: 75–85%
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Method B: Schotten-Baumann Conditions
(Mild/Aqueous)
Use this method if high-temperature reflux causes discoloration or if handling anhydrous

reagents is problematic.

Reagents:

Tranexamic Acid: 1.00 g[2][3]

Sodium Hydroxide (2M): 10 mL

Acetyl Chloride: 1.5 equivalents

HCl (1M): For neutralization

Protocol:

Dissolution: Dissolve 1.00 g of TA in 10 mL of 2M NaOH in a beaker. Cool to 0°C in an ice

bath.

Acetylation: Add acetyl chloride dropwise with vigorous stirring over 20 minutes. Maintain pH

> 9 by adding additional NaOH if necessary.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

Precipitation: Acidify the solution carefully with 1M HCl to pH ~2.0. The N-acetyl derivative

(free acid) should precipitate.

Workup: Filter the precipitate. Recrystallize from water/ethanol.

Characterization & Validation
To ensure "Trustworthiness" (Part 2), the synthesized compound must be validated against

expected physicochemical properties.

Physicochemical Data Table
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Parameter Specification Notes

Appearance White crystalline solid
Discoloration indicates

oxidation or impurities.

Solubility
Soluble in Methanol, Ethanol,

Hot Water

Less soluble in cold water than

parent TXA.

Melting Point 195–198°C (Decomp.)
Compare with literature (Khan

et al.).[4]

Rf Value (TLC) ~0.45

Mobile Phase: n-

Butanol:Acetic Acid:Water

(4:1:1).

Spectroscopic Validation (Expected Signals)
IR Spectroscopy (KBr):

3300 cm⁻¹: N-H stretch (Amide).

1700 cm⁻¹: C=O stretch (Carboxylic acid).

1650 cm⁻¹: C=O stretch (Amide I band).

1550 cm⁻¹: N-H bend (Amide II band).

¹H-NMR (DMSO-d6, 400 MHz):

δ 1.8–1.9 ppm (s, 3H): Acetyl methyl group (

-CO-).

δ 2.9 ppm (d, 2H): Methylene protons adjacent to Nitrogen (

).

δ 12.0 ppm (br s, 1H): Carboxylic acid proton (

).
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δ 7.8 ppm (t, 1H): Amide proton (

).

Troubleshooting & Optimization
Issue: Product Oils Out.

Cause: Incomplete removal of acetic acid or presence of mixed anhydrides.

Solution: Co-evaporate with toluene to remove trace acetic acid azeotropically.

Issue: Low Yield.

Cause: Product remaining in the aqueous mother liquor during crystallization.

Solution: Concentrate the mother liquor further or use a "salting out" method with NaCl

before extraction.

Issue: Coloration (Yellowing).

Cause: High temperature oxidation.

Solution: Use Method B (Schotten-Baumann) or perform Method A under Nitrogen

atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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